molecular formula C13H21N3O5 B1379164 Tert-butyl 3-[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]morpholine-4-carboxylate CAS No. 1461708-33-7

Tert-butyl 3-[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]morpholine-4-carboxylate

Cat. No.: B1379164
CAS No.: 1461708-33-7
M. Wt: 299.32 g/mol
InChI Key: MBMVISZTBHXGJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]morpholine-4-carboxylate is a sophisticated chemical building block of significant interest in medicinal chemistry and drug discovery. Its structure incorporates two privileged pharmacophores: a 1,2,4-oxadiazole ring and a morpholine moiety. The 1,2,4-oxadiazole heterocycle is widely utilized as a bioisostere for carboxylic esters and amides, improving metabolic stability and influencing the physicochemical properties of lead compounds . The presence of the tert-butyloxycarbonyl (Boc) group makes this intermediate particularly valuable for synthetic chemistry, as it serves as a protecting group for the morpholine nitrogen, allowing for sequential and selective synthesis of more complex molecules. This compound is primarily employed in the research and development of protease inhibitors, such as those targeting hepatitis C virus (HCV) NS3/4A and other serine proteases. Incorporating P1' morpholine-oxadiazole motifs is a recognized strategy for enhancing the potency and pharmacokinetic profile of such inhibitors . Researchers leverage this chemical to construct central scaffolds that can interact with enzyme active sites, facilitating the exploration of structure-activity relationships (SAR) in the pursuit of novel therapeutics for virology and oncology.

Properties

IUPAC Name

tert-butyl 3-[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]morpholine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O5/c1-13(2,3)20-12(17)16-5-6-19-7-9(16)11-14-10(8-18-4)21-15-11/h9H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBMVISZTBHXGJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOCC1C2=NOC(=N2)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Tert-butyl 3-[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]morpholine-4-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, synthesis, structure-activity relationships, and provides a comparative analysis with related compounds.

Chemical Structure and Properties

The molecular formula of this compound is C13H21N3O5C_{13}H_{21}N_{3}O_{5} with a molecular weight of 299.32 g/mol. The presence of the oxadiazole and morpholine moieties suggests diverse pharmacological properties.

PropertyValue
Molecular FormulaC13H21N3O5C_{13}H_{21}N_{3}O_{5}
Molecular Weight299.32 g/mol
CAS Number1461708-33-7

Antimicrobial and Antifungal Properties

The oxadiazole moiety is known for its antimicrobial and antifungal activities. Compounds with similar structures have demonstrated efficacy against various pathogens. For instance, derivatives of oxadiazole have been reported to exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural features:

  • Oxadiazole Ring : Known for diverse pharmacological activities including antimicrobial and anticancer effects.
  • Morpholine Structure : Often associated with neuroprotective effects and improved bioavailability due to its lipophilic nature.
  • Tert-butyl Group : Enhances lipophilicity, potentially improving membrane permeability and biological activity .

Comparative Analysis with Related Compounds

A comparative analysis of structurally similar compounds reveals insights into their biological activities:

Compound NameStructure FeaturesBiological Activity
Tert-butyl 4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methylContains a methoxyphenyl groupAntimicrobial
1,2,4-Oxadiazole DerivativesVaries in substituents on the oxadiazole ringDiverse pharmacological activities
Morpholine DerivativesVaries in substituents on morpholineNeuroprotective effects

This table illustrates how variations in substituents can significantly influence biological activity.

Synthesis Pathways

The synthesis of this compound typically involves multi-step processes that may include:

  • Formation of the oxadiazole ring.
  • Introduction of the morpholine moiety.
  • Esterification to attach the tert-butyl group.

These steps can be optimized based on specific reaction conditions to enhance yield and purity .

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Formula : C₁₃H₂₁N₃O₅
  • Molecular Weight : 299.32 g/mol
  • CAS Number : 1461708-33-7

The compound features a tert-butyl group that enhances its lipophilicity, potentially improving its biological activity. The presence of the oxadiazole moiety is significant as it is associated with various pharmacological properties, including antimicrobial and antifungal activities .

Pharmacological Applications

Tert-butyl 3-[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]morpholine-4-carboxylate has shown promise in several biological assays:

  • Antimicrobial Activity : The oxadiazole ring is known for its antimicrobial properties. Preliminary studies suggest that this compound may exhibit activity against various bacterial strains.
  • Antifungal Activity : Similar to its antibacterial properties, the compound may also show efficacy against fungal infections due to the oxadiazole structure.
  • Potential Drug Development : Given its unique structure and biological activity, this compound could serve as a lead in medicinal chemistry for developing new therapeutic agents targeting infectious diseases.

Interaction Studies

Understanding the interactions of Tert-butyl MM-Oxadiazole Morpholine Carboxylate with biological targets is crucial for assessing its therapeutic potential. Studies often utilize techniques such as:

  • Binding Affinity Assays : To evaluate how well the compound binds to specific proteins or receptors.
  • Cell Viability Tests : To determine the cytotoxic effects on various cell lines.

These studies are essential for elucidating the safety profile and efficacy of the compound in potential therapeutic applications.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Key Structural Analogues

The following compounds share structural motifs with the target molecule, including 1,2,4-oxadiazole rings , heterocyclic cores , and alkyl/aryl substituents :

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Heterocyclic Core
Tert-butyl 3-[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]morpholine-4-carboxylate (Target) C₁₄H₂₂N₃O₅ 312.35 Methoxymethyl, tert-butyl carbamate Morpholine, oxadiazole
5-{3-[2,6-Dimethyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]propyl}isoxazole-3-carboxylic acid C₁₉H₂₀N₄O₅ 384.39 Methyl, isoxazole, carboxylic acid Isoxazole, oxadiazole
Ethyl 5-{3-[2,6-dimethyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]propyl}isoxazole-3-carboxylate C₂₁H₂₄N₄O₅ 412.44 Methyl, ethyl ester Isoxazole, oxadiazole
3-{3,5-Dimethyl-4-[3-(3-methylisoxazol-5-yl)propoxy]phenyl}-5-trifluoromethyl-1,2,4-oxadiazole C₁₉H₁₉F₃N₄O₃ 408.38 Trifluoromethyl, methylisoxazole Oxadiazole, isoxazole
{2-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]ethyl}amine hydrochloride () C₆H₁₂N₃O₂·HCl 193.64 Methoxymethyl, amine hydrochloride Oxadiazole

Comparative Analysis

Heterocyclic Core
  • The morpholine ring in the target compound provides a polar oxygen atom , enhancing solubility compared to aromatic cores like isoxazole or phenyl rings in analogues.
Substituents
  • The methoxymethyl group on the oxadiazole ring (target) improves hydrophilicity compared to methyl or trifluoromethyl groups in analogues.
  • The tert-butyl carbamate in the target offers steric protection, contrasting with the carboxylic acid or ethyl ester groups in analogues, which may confer metabolic liability.
Physicochemical Properties
  • The target’s molecular weight (312.35 g/mol) is lower than analogues (e.g., 408.38 g/mol for the trifluoromethyl derivative), suggesting better bioavailability.
  • The amine hydrochloride derivative () has higher polarity due to the charged amine but lacks the morpholine ring’s stabilizing effects.

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing tert-butyl 3-[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]morpholine-4-carboxylate?

  • Methodological Answer : The synthesis typically involves multi-step reactions.

  • Step 1 : Formation of the 1,2,4-oxadiazole ring via cyclization of amidoximes or nitrile oxides under acidic or thermal conditions .
  • Step 2 : Functionalization of the morpholine ring with a tert-butyl carbamate protecting group, often using Boc-anhydride [(Boc)₂O] in the presence of a base like triethylamine .
  • Step 3 : Introduction of the methoxymethyl substituent via alkylation or nucleophilic substitution, requiring controlled conditions to avoid side reactions .
    • Validation : Intermediate characterization via 1H^1H-NMR and LC-MS ensures structural fidelity at each step .

Q. How can researchers validate the purity of this compound using spectroscopic methods?

  • Methodological Answer :

  • HPLC : Use a C18 column with a mobile phase (e.g., acetonitrile/water) to resolve impurities; compare retention times with standards .
  • LC-MS : Monitor the molecular ion peak (e.g., m/z 405.1 [M+H]+^+) to confirm molecular weight and detect degradation products .
  • NMR : Analyze 1H^1H, 13C^{13}C, and 2D spectra (COSY, HSQC) to verify substituent positions and stereochemistry .

Advanced Research Questions

Q. What experimental strategies address contradictions in analytical data (e.g., HPLC vs. spectrophotometric quantification)?

  • Methodological Answer :

  • Cross-Validation : Compare HPLC purity data with UV-Vis spectrophotometry (e.g., λ~max~ at 270 nm for oxadiazole absorption) and adjust calibration curves for matrix effects .
  • Spike-Recovery Tests : Add known quantities of the compound to a complex matrix (e.g., reaction mixture) to assess method accuracy .
  • Statistical Analysis : Apply ANOVA or t-tests to evaluate systematic errors between techniques .

Q. How can reaction conditions be optimized for the cyclization step in oxadiazole synthesis?

  • Methodological Answer :

  • Catalytic Screening : Test palladium catalysts (e.g., Pd(PPh₃)₂Cl₂) or copper iodide for efficiency in promoting cyclization under reductive conditions .
  • Solvent Effects : Compare polar aprotic solvents (e.g., THF) vs. DMF to balance reaction rate and side-product formation .
  • Temperature Gradients : Use reflux (80–100°C) for faster kinetics but monitor thermal degradation via TLC or in-situ IR .

Q. What mechanistic insights explain the stability of the tert-butyl carbamate group under acidic conditions?

  • Methodological Answer :

  • Protecting Group Strategy : The tert-butyl carbamate (Boc) group resists hydrolysis at pH < 3 due to steric hindrance from the tert-butyl moiety .
  • Kinetic Studies : Perform pH-dependent stability assays (e.g., 1M HCl at 25°C) and track decomposition via 1H^1H-NMR to quantify half-life .

Application-Oriented Questions

Q. How can this compound serve as a precursor in heterocyclic drug discovery?

  • Methodological Answer :

  • Bioisosteric Replacement : The 1,2,4-oxadiazole ring mimics ester or amide groups, enhancing metabolic stability in lead compounds .
  • Derivatization : Functionalize the morpholine nitrogen or methoxymethyl group for SAR studies targeting enzymes (e.g., kinases) .

Q. What protocols ensure safe handling and waste disposal of this compound?

  • Methodological Answer :

  • Hazard Mitigation : Use fume hoods and PPE (gloves, goggles) due to potential respiratory irritancy .
  • Waste Treatment : Neutralize acidic/basic residues before incineration or chemical degradation; consult EPA guidelines for organoazoles .

Data Contradiction and Troubleshooting

Q. Why might LC-MS data show unexpected adducts or fragments?

  • Methodological Answer :

  • Ion Source Effects : Adjust electrospray ionization (ESI) parameters (e.g., capillary voltage) to minimize sodium/potassium adducts .
  • Degradation Pathways : Perform stability studies in solution (e.g., DMSO or aqueous buffers) to identify hydrolytic or oxidative byproducts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.